1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrrole ring substituted with 3,4-dimethylphenyl and methyl groups, linked via a sulfanyl ethanone bridge to a thieno[2,3-d]pyrimidine scaffold. The thienopyrimidine moiety is further substituted with a methyl group at position 2 and a phenyl group at position 4.
Properties
Molecular Formula |
C29H27N3OS2 |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C29H27N3OS2/c1-17-11-12-23(13-18(17)2)32-19(3)14-24(20(32)4)26(33)16-34-28-25-15-27(22-9-7-6-8-10-22)35-29(25)31-21(5)30-28/h6-15H,16H2,1-5H3 |
InChI Key |
NATCISHNXUCYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC(=NC4=C3C=C(S4)C5=CC=CC=C5)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The key steps include the formation of the pyrrole ring, the thienopyrimidine ring, and the final coupling of these moieties with ethanone.
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Formation of Thienopyrimidine Ring: The thienopyrimidine ring can be synthesized via a multi-step process involving the condensation of thiophene-2-carboxaldehyde with guanidine, followed by cyclization and functionalization steps.
Coupling Reaction: The final step involves the coupling of the pyrrole and thienopyrimidine moieties with ethanone using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride or potassium tert-butoxide to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous molecules, focusing on substituent effects, molecular properties, and inferred biological relevance.
Structural Analogues with Modified Aromatic Substituents
Compound A: 1-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
- Key Differences: The phenyl ring on the pyrrole moiety is substituted with a trifluoromethyl (-CF₃) group instead of 3,4-dimethyl groups. The thienopyrimidine system includes a cyclopenta ring (6,7-dihydro-5H-cyclopenta), increasing hydrophobicity and steric bulk.
- Molecular Weight : 501.597 g/mol .
- Implications: The -CF₃ group enhances electronegativity and metabolic stability, while the cyclopenta ring may alter binding affinity in biological targets compared to the phenyl-substituted thienopyrimidine in the target compound.
Analogues with Alternative Heterocyclic Cores
Compound B: 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone (CAS: 848225-28-5)
- Key Differences: Replaces the thienopyrimidine core with a 1,3,4-thiadiazole ring. Simpler structure with fewer aromatic systems.
- Molecular Weight : 309.4 g/mol; Solubility : 43.6 µg/mL at pH 7.4 .
Dihydropyrimidinone Derivatives
Compound C: 1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
- Key Differences: Features a dihydropyrimidin-2(1H)-thione core instead of thienopyrimidine. Lacks the pyrrole ring system.
- Biological Relevance: Dihydropyrimidinones are known for antibacterial and antifungal activities. The sulfanylidene group (C=S) in Compound C may enhance reactivity compared to the sulfanyl ether (C-S-C) in the target compound .
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃ in Compound A) may improve metabolic stability but reduce solubility.
- Bulky substituents (e.g., cyclopenta in Compound A) could hinder target engagement compared to planar aromatic systems in the target compound.
Heterocyclic Core Influence: Thienopyrimidine and thiadiazole cores offer distinct electronic profiles; the former favors π-π interactions, while the latter may enhance solubility . Dihydropyrimidinones (Compound C) demonstrate that sulfur oxidation state (C=S vs. C-S-C) critically impacts bioactivity .
Data Gaps: Limited solubility, crystallographic, or pharmacological data for the target compound are available in the provided evidence. Further experimental studies are required to validate its properties.
Biological Activity
The compound 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C27H29N3OS2
- Molar Mass : 475.67 g/mol
- CAS Number : 315697-02-0
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may act as an enzyme inhibitor or modulator of receptor activity. The presence of the pyrrole and thieno[2,3-d]pyrimidine moieties suggests potential interactions with various signaling pathways involved in cellular proliferation and metabolic processes.
Anticancer Activity
Research indicates that derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with pyrrole structures have been linked to increased apoptosis in cancer cells through the modulation of apoptotic pathways and enhancement of reactive oxygen species (ROS) production .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on specific enzymes involved in metabolic pathways. For example, compounds with similar thieno[2,3-d]pyrimidine frameworks have demonstrated inhibitory activity against kinases and phosphatases critical for cell signaling and proliferation .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer (IC50 = 20 µM) | |
| Compound B | Enzyme Inhibition (IC50 = 15 µM) | |
| Compound C | Anti-inflammatory effects |
Study 1: Antitumor Effects
A study investigating a related compound demonstrated significant antitumor effects in vitro against various cancer cell lines. The compound was found to induce apoptosis and inhibit cell cycle progression at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study 2: Enzyme Interaction
Another research effort focused on the interaction of similar thieno[2,3-d]pyrimidine derivatives with protein kinases. The results indicated a selective inhibition profile that could lead to reduced tumor growth rates in xenograft models when administered at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
